molecular formula C4H5NO3 B1313890 3-Methyl-1,3-oxazolidine-2,4-dione CAS No. 14422-90-3

3-Methyl-1,3-oxazolidine-2,4-dione

Cat. No. B1313890
CAS RN: 14422-90-3
M. Wt: 115.09 g/mol
InChI Key: SHZGPUUYVAWLLN-UHFFFAOYSA-N
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Description

3-Methyl-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a five-member heterocyclic ring .


Synthesis Analysis

The synthesis of 3-Methyl-1,3-oxazolidine-2,4-dione can be achieved from 2-Chloro-N-methylacetamide and TETRAETHYLAMMONIUM BICARBONATE .


Molecular Structure Analysis

The InChI code for 3-Methyl-1,3-oxazolidine-2,4-dione is 1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 . This indicates that the molecule consists of a five-membered ring with nitrogen and oxygen atoms, and a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

3-Methyl-1,3-oxazolidine-2,4-dione is a solid at room temperature . It has a melting point of 128 °C and a predicted boiling point of 138.7±23.0 °C. The predicted density is 1.373±0.06 g/cm3 .

Scientific Research Applications

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

Functionalized oxazolidines are synthesized using 1,2-amino alcohols as starting materials . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .

Methods of Application or Experimental Procedures

The synthesis involves multicomponent reactions of 1,2-amino alcohols . In one example, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .

Results or Outcomes

A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .

Use as an Electrolyte in Lithium Batteries

Specific Scientific Field

Material Science

Summary of the Application

3-Methyl-2-oxazolidinone mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate has been used as an electrolyte in lithium batteries .

Methods of Application or Experimental Procedures

The compound is mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Synthesis of Bis-Oxazolines

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

Bis-oxazolines and their derivatives are synthesized by the modular reaction between dicyanobenzenes and amino alcohols . These compounds have a wide range of applications in various fields.

Methods of Application or Experimental Procedures

The reaction undergoes smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions . Different dicyanobenzenes were analyzed, which afforded good yields .

Results or Outcomes

The reaction resulted in good to excellent yields of the target products .

Moisture Scavenger in Polyurethane or Polyurea Matrices

Specific Scientific Field

Material Science

Summary of the Application

Oxazolidines, such as ZOLDINE™ MS-PLUS, are used as moisture scavengers in polyurethane or polyurea matrices . They help eliminate bubbles and pinholes, improve distinctness of image (DOI), abrasion and chemical resistance, adhesion, and eliminate gassing .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The use of oxazolidines as moisture scavengers results in improved properties of the polyurethane or polyurea matrices .

Synthesis of Heterocyclic Compounds

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

Heterocyclic compounds play vital roles in many fields including medicinal chemistry, catalysis, material science, polymers, etc . Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities .

Methods of Application or Experimental Procedures

The synthesis of heterocyclic compounds based on oxazolines involves various synthetic protocols based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Results or Outcomes

The synthesis of these heterocyclic compounds has resulted in a wide range of biologically active compounds .

Synthesis of N-Propargyloxazolidines

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

N-Propargyloxazolidines are synthesized by metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .

Methods of Application or Experimental Procedures

In this method, a series of substrates were allowed to engage in this mild and straightforward reaction .

Results or Outcomes

The reaction resulted in good to excellent yields of the target products .

Safety And Hazards

3-Methyl-1,3-oxazolidine-2,4-dione is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGPUUYVAWLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483633
Record name 2,4-Oxazolidinedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,3-oxazolidine-2,4-dione

CAS RN

14422-90-3
Record name 2,4-Oxazolidinedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,3-oxazolidine-2,4-dione
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